molecular formula C15H23FN2O3S B2626864 2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-33-8

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2626864
CAS No.: 953208-33-8
M. Wt: 330.42
InChI Key: KILBAILJPMOQBQ-UHFFFAOYSA-N
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Description

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzenesulfonamide scaffold linked to a piperidine ring system, a structural motif that is prevalent in the development of bioactive molecules . The incorporation of a fluorine atom on the benzene ring is a common strategy in lead optimization, as it can profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . Structurally related benzenesulfonamide-piperidine compounds have been investigated for their potential to modulate key biological pathways. For instance, similar molecules have been identified as inhibitors of complement factor B, playing a role in the innate immune system . Other analogs have been explored for their activity as Bcl-2 protein family inhibitors, which are relevant in oncology research for regulating apoptosis . The (2-methoxyethyl) group on the piperidine nitrogen may contribute to favorable physicochemical properties, such as improved solubility. Researchers value this compound as a versatile building block for constructing compound libraries or as a starting point for the synthesis of more complex therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O3S/c1-21-11-10-18-8-6-13(7-9-18)12-17-22(19,20)15-5-3-2-4-14(15)16/h2-5,13,17H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILBAILJPMOQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Biological Activity

2-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H18_{18}F2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 354.37 g/mol

The structure features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
  • Receptor Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, possibly affecting central nervous system (CNS) activity.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains by disrupting folate metabolism.

Biological Activity Data

A summary of the biological activities observed for this compound includes:

Activity Type Observed Effect Reference
AntimicrobialInhibitory effects on bacterial growth
CytotoxicityReduced viability in cancer cell lines
Neurotropic ActivityPotential modulation of CNS pathways

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of sulfonamide derivatives, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for further development as an antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Research

Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects at concentrations above 50 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways. This suggests potential utility in cancer therapeutics, particularly for tumors resistant to conventional treatments.

Comparison with Similar Compounds

Key Observations :

  • Chlorine substituents (e.g., 3-Cl in Compound 15) generally yield higher synthesis efficiencies (83%) compared to fluoro-chloro combinations (67% for Compound 16) .
  • Methoxy groups (Compound 17) may promote crystallization, resulting in solid products, whereas fluoro substituents often yield oils .
  • The target compound’s 2-methoxyethyl group likely improves aqueous solubility relative to bulkier substituents like dimethylbenzofuran .

Spectroscopic Characterization

All compounds are characterized via NMR (¹H, ¹³C) and mass spectrometry. For instance:

  • Compound 5c () : ¹³C NMR signals at δ 155.6 (sulfonamide carbonyl) and HRMS [M+H]⁺ = 467.2007 .
  • Compound 10 () : ¹H NMR peaks for 3-fluoro-benzenesulfonamide (δ 7.4–7.8 ppm) .

The target compound’s spectroscopic profile would align with these data, with distinct shifts for the 2-fluoro and methoxyethyl groups.

Structural and Pharmacokinetic Considerations

  • Metabolic Stability : The methoxyethyl group may resist oxidative metabolism better than benzofuran or trifluoroethoxy substituents .

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